methyl (2S)-2-tert-butoxycarbonylamino-3-(3,4-dimethoxyphenyl)propanoate
CAS No.:
Cat. No.: VC18011484
Molecular Formula: C17H25NO6
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H25NO6 |
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Molecular Weight | 339.4 g/mol |
IUPAC Name | methyl (2S)-3-(3,4-dimethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Standard InChI | InChI=1S/C17H25NO6/c1-17(2,3)24-16(20)18-12(15(19)23-6)9-11-7-8-13(21-4)14(10-11)22-5/h7-8,10,12H,9H2,1-6H3,(H,18,20)/t12-/m0/s1 |
Standard InChI Key | ZCHJXBADGCGJJJ-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)OC)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
Structural Characteristics
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Core Structure: L-Phenylalanine derivative with:
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Boc protection on the amino group.
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Methyl ester at the carboxyl terminus.
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3,4-Dimethoxyphenyl side chain.
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Stereochemistry: (2S) configuration ensures chirality, critical for biological activity .
Physicochemical Properties
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Solubility: Likely soluble in organic solvents (e.g., THF, DCM) due to ester and Boc groups.
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Stability: Boc group enhances stability under basic conditions but is acid-labile .
Synthesis and Optimization
Route 1: Boc Protection of L-DOPA Derivatives
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Starting Material: L-3,4-Dihydroxyphenylalanine (L-DOPA).
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Methyl Esterification: Reaction with methanol under acidic conditions.
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Boc Protection: Treatment with Boc anhydride (Boc<sub>2</sub>O) in the presence of a base (e.g., NaHCO<sub>3</sub>) .
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Methylation: Introduction of methoxy groups via alkylation or Mitsunobu reaction .
Yield: Up to 96% for analogous Boc-protected esters .
Route 2: Oxidative Functionalization
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IBX-Mediated Oxidation: 2-Iodoxybenzoic acid (IBX) oxidizes tyrosine derivatives to generate DOPA analogs, followed by Boc protection and esterification .
Key Reaction Conditions
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Temperature: 0–30°C for Boc protection to prevent epimerization .
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Catalysts: DMAP (4-dimethylaminopyridine) for acyl transfer reactions .
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Workup: Aqueous extraction and column chromatography for purification .
Characterization and Spectral Data
Spectroscopic Analysis
Applications in Research
Peptidomimetics and Drug Design
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Antioxidant Agents: Structural analogs exhibit radical-scavenging activity via the 3,4-dimethoxyphenyl moiety .
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Prodrug Development: Boc protection enhances bioavailability; methyl ester facilitates cellular uptake .
Material Science
Catalysis
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